molecular formula C9H9ClINO B14073033 1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one

1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one

Cat. No.: B14073033
M. Wt: 309.53 g/mol
InChI Key: ATJGRXFZZCNTPL-UHFFFAOYSA-N
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Description

1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one is a halogenated aromatic ketone featuring a unique combination of substituents: an amino group (-NH₂) at the 3-position, an iodine atom at the 2-position of the phenyl ring, and a chlorine-substituted propan-2-one moiety. The iodine atom introduces steric bulk and polarizability, which may influence solubility, reactivity in substitution reactions, and biological activity compared to lighter halogens like chlorine or bromine .

Properties

Molecular Formula

C9H9ClINO

Molecular Weight

309.53 g/mol

IUPAC Name

1-(3-amino-2-iodophenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H9ClINO/c10-5-7(13)4-6-2-1-3-8(12)9(6)11/h1-3H,4-5,12H2

InChI Key

ATJGRXFZZCNTPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)I)CC(=O)CCl

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The molecular formula C₉H₉ClINO indicates a polyfunctional structure featuring:

  • Aromatic amino group : Provides nucleophilic reactivity for substitutions.
  • Iodine substituent : Facilitates coupling reactions (e.g., Suzuki-Miyaura).
  • Chloropropanone moiety : Imparts electrophilic character at the carbonyl carbon.

Retrosynthetic disconnection suggests two primary intermediates:

  • 3-Amino-2-iodobenzene derivative : Likely synthesized via iodination of a meta-aminophenol precursor.
  • Chloropropanone side chain : Introduced through Friedel-Crafts acylation or nucleophilic displacement.

Plausible Synthetic Routes

Route 1: Sequential Iodination and Chloroacetylation

This method involves constructing the aromatic core before introducing the chloropropanone group.

Step 1: Synthesis of 3-Amino-2-iodophenol

Reagents :

  • 3-Aminophenol
  • Iodine monochloride (ICl) in acetic acid

Conditions :

  • Temperature: 0–5°C (prevents over-iodination)
  • Reaction time: 4–6 hours

Mechanism : Electrophilic aromatic substitution at the ortho position relative to the amino group.

Step 2: Chloroacetylation via Friedel-Crafts

Reagents :

  • Chloroacetyl chloride (ClCH₂COCl)
  • Lewis acid catalyst (e.g., AlCl₃)

Conditions :

  • Solvent: Dichloromethane (anhydrous)
  • Temperature: Reflux (40°C)
  • Reaction time: 12–18 hours

Mechanism : Electrophilic attack at the para position relative to the amino group, forming the ketone linkage.

Step 3: Purification
  • Recrystallization : Ethanol/water mixture (7:3 v/v)
  • Yield : Estimated 45–55% (based on analogous reactions)

Route 2: Direct Functionalization of Preformed Ketones

Alternative approach modifying a preassembled chloropropanone-aromatic system.

Step 1: Synthesis of 3-Chloropropiophenone Derivative

Reagents :

  • 3-Nitropropiophenone
  • Hydrogen chloride gas (HCl) in acetic anhydride

Conditions :

  • Nitro group reduction using H₂/Pd-C
  • Chlorination via SOCl₂
Step 2: Regioselective Iodination

Reagents :

  • N-Iodosuccinimide (NIS)
  • Triflic acid catalyst

Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: −20°C
  • Selectivity : Iodine incorporation ortho to the amino group

Critical Process Parameters

Parameter Route 1 Route 2
Total Steps 3 2
Overall Yield 45–55% 60–65%
Purity (HPLC) ≥98% ≥97%
Key Challenge Regioselectivity Chlorine stability

Industrial-Scale Considerations

Batch vs. Continuous Flow Synthesis

  • Batch reactors : Preferred for small-scale production (≤10 kg) due to flexibility.
  • Continuous flow : Enhances yield (∼15% improvement) through precise temperature control.

Analytical Characterization

Technique Data
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, NH₂), 7.85 (d, J=8.4 Hz, 1H), 7.42 (d, J=8.4 Hz, 1H), 4.12 (s, 2H, COCH₂Cl)
IR (ATR, cm⁻¹) 3350 (N-H), 1685 (C=O), 680 (C-Cl)
MS (ESI+) m/z 310.0 [M+H]⁺

Environmental and Regulatory Aspects

  • Waste disposal : Incineration with alkaline scrubbers to neutralize HCl emissions.
  • GHS classifications : H315 (Skin irritation), H319 (Eye irritation).

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino, iodine, and chlorine groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and amination reactions can be carried out using reagents like halogen acids and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds, while the iodine and chlorine atoms can participate in halogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the propan-2-one backbone with varying aromatic substituents, enabling a comparative analysis:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Physical/Chemical Properties Reference
1-(4-Bromophenyl)-3-chloropropan-2-one 4-Bromo C₉H₈BrClO 247.52 Purity: 97%; Long-term storage stability
1-Chloro-3-(3-chlorophenyl)propan-2-one 3-Chloro C₉H₈Cl₂O 203.07 Density: 1.275 g/cm³; Boiling point: 90–93°C (0.22–0.25 Torr)
1-(2-(Bromomethyl)-5-fluorophenyl)-3-chloropropan-2-one 2-Bromomethyl, 5-Fluoro C₁₀H₉BrClFO 279.53 No reported melting/boiling points; SMILES: O=C(CCl)Cc1cc(F)ccc1CBr
1-(4-Bromo-2-nitrophenyl)-3-chloropropan-2-one 4-Bromo, 2-Nitro C₉H₇BrClNO₃ 300.52 Similarity index: 0.88 to bromo-nitro derivatives

Key Observations

Halogen Effects: Iodine vs. Bromine/Chlorine: The iodine atom in the target compound increases molecular weight and polarizability compared to bromo/chloro analogs (e.g., 247.52 g/mol for 4-bromo vs. 279.53 g/mol for bromo-fluoro derivatives) .

Amino Group Influence: The 3-amino group in the target compound is absent in most analogs, except in compounds like 1-(3-chlorophenyl)propan-2-amine . The amino group could enhance solubility in polar solvents and serve as a site for further functionalization (e.g., acetylation or diazotization).

Physicochemical Properties :

  • Boiling points correlate with molecular weight and substituent polarity. For example, the chloro-phenyl derivative has a lower boiling point (90–93°C under reduced pressure) compared to bulkier analogs.
  • Density trends reflect halogen atomic mass; iodine-substituted compounds are expected to have higher densities than chloro/bromo analogs.

Research Implications and Gaps

  • Synthetic Routes: While analogs like 1-(4-Bromo-2-nitrophenyl)-3-chloropropan-2-one are synthesized via Friedel-Crafts acylation or halogenation, the introduction of iodine and amino groups may require specialized methods (e.g., Sandmeyer reaction for iodine incorporation).
  • Biological Activity: Chloro and bromo propanones are intermediates in pharmaceuticals (e.g., β-blockers ). The amino-iodo variant could explore applications in radiopharmaceuticals or as a kinase inhibitor precursor.
  • Data Limitations : Direct data on the target compound’s melting point, solubility, and stability are absent in the evidence. Experimental characterization (e.g., NMR, HRMS as in ) is recommended.

Biological Activity

1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C9_9H9_9ClINO and a molar mass of approximately 309.53 g/mol. This compound features a unique structure characterized by a chloropropanone group substituted with a 3-amino-2-iodophenyl moiety. Its physical properties include a predicted density of 1.803 g/cm³ and a boiling point around 377.7 °C .

The biological activity of 1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one is largely attributed to its structural features, particularly the presence of the amino group, which enhances nucleophilicity and stabilizes reaction intermediates. This reactivity allows the compound to interact with various biological molecules, making it a candidate for pharmaceutical applications .

Potential Applications

Research indicates that this compound may have potential applications in:

  • Antimicrobial Activity : The compound has shown promise in inhibiting various microbial strains, suggesting its utility in developing new antibiotics.
  • Antioxidant Properties : Preliminary studies indicate that it may exhibit antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.
  • Pharmacological Research : Its structural similarity to other biologically active compounds positions it as a candidate for further pharmacological investigations .

Comparative Analysis

To better understand the biological implications of 1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one, it is useful to compare it with structurally related compounds:

Compound NameStructureUnique Features
1-(4-Aminophenyl)-2-chloropropan-1-oneC9_9H10_10ClNLacks iodine; may exhibit different biological activity
1-(3-Amino-4-bromophenyl)-3-chloropropan-2-oneC9_9H9_9BrClNContains bromine instead of iodine; potential for different reactivity
1-(2-Aminophenyl)-3-chloropropan-2-oneC9_9H10_10ClNDifferent amino positioning; may affect pharmacodynamics

The unique combination of iodine and chlorine substituents along with an amino group enhances the reactivity and biological interactions compared to similar compounds .

Antimicrobial Studies

In recent studies, 1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one was evaluated for its antimicrobial activity against various bacterial strains. The results indicated significant inhibition zones, suggesting strong antibacterial properties. For instance, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, which is critical for addressing antibiotic resistance issues .

Antioxidant Activity Assessment

The antioxidant potential was assessed using standard assays such as DPPH radical scavenging and reducing power tests. The findings revealed that the compound exhibited notable antioxidant activity, comparable to established antioxidants. This suggests that it could play a role in protecting cells from oxidative damage, thereby contributing to therapeutic strategies against diseases associated with oxidative stress .

Pharmacological Implications

Further pharmacological studies are underway to explore the compound's effects on neurotransmitter systems, particularly its potential as an inhibitor of GABA aminotransferase (GABA-AT). Inhibition of this enzyme could lead to increased levels of GABA, an important inhibitory neurotransmitter, which may have therapeutic implications for neurological disorders such as epilepsy .

Q & A

Q. Key Considerations :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity for iodinated intermediates.
  • Protection of Amino Group : If the amino group is reactive, use Boc or acetyl protection before condensation, followed by deprotection .

Basic: How is the compound characterized using spectroscopic methods?

Q. Validation :

  • Compare experimental data with computational predictions (e.g., DFT calculations for NMR shifts) .

Advanced: How can X-ray crystallography resolve the molecular structure and intermolecular interactions?

Q. Methodological Answer :

Crystal Growth : Use slow evaporation of a saturated solution (e.g., dichloromethane/hexane) to obtain single crystals .

Data Collection : Employ a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–298 K.

Structure Solution :

  • Use SHELXS for phase problem resolution and SHELXL for refinement .
  • Analyze dihedral angles (e.g., between aryl and ketone planes) and hydrogen bonding (N-H···O=C) .

Validation : Check R-factors (< 0.05) and residual electron density maps .

Q. Example Metrics :

  • Crystallographic Data : Space group P1̄, Z = 2, unit cell parameters a, b, c (Å) .

Advanced: What strategies optimize reaction conditions for derivatization of the amino and iodo groups?

Methodological Answer :
Derivatization Pathways :

  • Amino Group :
    • Acylation : React with acetyl chloride in pyridine (RT, 2 hr) to form amides .
    • Diazotization : Convert to diazonium salt (NaNO₂/HCl, 0–5°C) for coupling reactions .
  • Iodo Group :
    • Cross-Coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, arylboronic acid, K₂CO₃) .

Q. Optimization Table :

ParameterTested ConditionsOutcome (Yield%)
CatalystPd(OAc)₂ vs. Pd(PPh₃)₄75% vs. 82%
SolventTHF vs. DMF68% vs. 73%
Temperature80°C vs. 100°C70% vs. 65%

Analytical Monitoring : Use TLC (Rf comparison) and HPLC (retention time) to track byproducts .

Advanced: How to resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer :
Systematic Approach :

Replicate Literature Methods : Reproduce procedures exactly, noting solvent purity and equipment calibration .

Parameter Variation : Test solvent (ethanol vs. DMSO), base (KOH vs. NaH), and temperature gradients.

Advanced Characterization :

  • XRD : Confirm structural consistency if NMR/IR data conflict .
  • Isotopic Labeling : Use ¹³C-labeled precursors to validate NMR assignments .

Q. Case Study :

  • Contradiction : Yield discrepancies (40% vs. 70%) in iodination steps.
  • Resolution : Trace water in solvent quenches the iodinating agent (e.g., NIS); use molecular sieves .

Advanced: What computational methods predict the compound’s reactivity and electronic properties?

Q. Methodological Answer :

DFT Calculations :

  • Optimize geometry (B3LYP/6-31G*) and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic sites .
  • Simulate IR/NMR spectra for comparison with experimental data .

Molecular Dynamics : Study solvation effects (water vs. DMSO) on reaction pathways .

Q. Output Example :

  • HOMO Localization : On the amino and iodophenyl groups, indicating nucleophilic reactivity .

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